molecular formula C7H11NO2 B13834502 Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci)

Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci)

Cat. No.: B13834502
M. Wt: 141.17 g/mol
InChI Key: PLKVYZVPQVNGDT-YVMONPNESA-N
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Description

Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxime group attached to a cyclopropyl ring, which is further connected to an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) typically involves the reaction of 1-acetylcyclopropyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oximes depending on the nucleophile used.

Scientific Research Applications

Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The cyclopropyl ring provides rigidity to the structure, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone,1-(1-cyclohexen-1-yl)-
  • 1-Acetylnaphthalene
  • 1-Acetyl-1-cyclohexene

Uniqueness

Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-[1-[(Z)-N-hydroxy-C-methylcarbonimidoyl]cyclopropyl]ethanone

InChI

InChI=1S/C7H11NO2/c1-5(8-10)7(3-4-7)6(2)9/h10H,3-4H2,1-2H3/b8-5-

InChI Key

PLKVYZVPQVNGDT-YVMONPNESA-N

Isomeric SMILES

C/C(=N/O)/C1(CC1)C(=O)C

Canonical SMILES

CC(=NO)C1(CC1)C(=O)C

Origin of Product

United States

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